Home > Products > Screening Compounds P131153 > Pap-angiotensin II
Pap-angiotensin II - 90937-05-6

Pap-angiotensin II

Catalog Number: EVT-402506
CAS Number: 90937-05-6
Molecular Formula: C53H74N12O12
Molecular Weight: 1071.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pap-angiotensin II, a modified form of the well-known angiotensin II peptide, is a significant component of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance. Angiotensin II is primarily recognized for its vasoconstrictive properties and its involvement in various physiological processes, including the modulation of inflammation and cellular growth. This compound is derived from the angiotensinogen precursor through enzymatic cleavage and is classified as an octapeptide with potent biological activity.

Source and Classification

Angiotensin II is synthesized from angiotensinogen, a plasma protein produced by the liver. The conversion involves two key enzymes: renin, which cleaves angiotensinogen to form angiotensin I, and angiotensin-converting enzyme (ACE), which further converts angiotensin I into angiotensin II. Pap-angiotensin II can be classified as a peptide hormone and is categorized under the broader class of bioactive peptides that influence cardiovascular function.

Synthesis Analysis

The synthesis of pap-angiotensin II typically employs solid-phase peptide synthesis (SPPS) techniques utilizing the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This method allows for the sequential assembly of amino acids on a solid support, facilitating the purification of the final product. The synthesis process involves several key steps:

  1. Coupling Reagents: Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) are commonly used as coupling agents in dichloromethane/dimethylformamide (DCM/DMF) solvent systems.
  2. Cleavage: The peptides are cleaved from the resin using a trifluoroacetic acid (TFA) solution, typically comprising 90% TFA, 5% water, and 5% scavenger solution (such as anisole).
  3. Purification: Post-synthesis, peptides are purified using high-performance liquid chromatography (HPLC), ensuring a purity level exceeding 98% .
Molecular Structure Analysis

The molecular structure of pap-angiotensin II consists of eight amino acids arranged in a specific sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. This sequence contributes to its biological activity, particularly its affinity for angiotensin receptors. The molecular weight of pap-angiotensin II is approximately 1046 Daltons.

Structural Data

  • Chemical Formula: C₁₃H₁₈N₄O₃S
  • IUPAC Name: L-Asp-L-Arg-L-Val-L-Tyr-L-Ile-L-His-L-Pro-L-Phe
  • Peptide Sequence: DRVYIHPF
Chemical Reactions Analysis

Pap-angiotensin II undergoes various biochemical reactions that influence its activity:

  1. Receptor Binding: It binds to two major receptors—angiotensin II type 1 receptor and type 2 receptor—triggering signaling pathways that lead to vasoconstriction and increased blood pressure.
  2. Enzymatic Degradation: The peptide can be degraded by peptidases in the bloodstream, affecting its half-life and biological activity.

Technical Details

The binding affinity of pap-angiotensin II to its receptors can be assessed using radioligand binding assays, which measure the displacement of labeled ligands by unlabeled peptides .

Mechanism of Action

Pap-angiotensin II exerts its effects primarily through interaction with angiotensin receptors located on vascular smooth muscle cells and adrenal glands. Upon binding:

  1. Vasoconstriction: Activation of the angiotensin II type 1 receptor leads to increased intracellular calcium levels, resulting in vasoconstriction.
  2. Aldosterone Secretion: It stimulates aldosterone release from the adrenal cortex, promoting sodium retention and increasing blood volume.
  3. Cellular Growth: The peptide also influences cellular proliferation and hypertrophy in cardiac and vascular tissues.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like DMSO.

Chemical Properties

  • Stability: Pap-angiotensin II demonstrates varying stability depending on environmental conditions; constrained derivatives exhibit enhanced stability compared to unmodified forms .
  • pH Sensitivity: The peptide's activity can be influenced by pH levels, with optimal function generally occurring within physiological pH ranges.
Applications

Pap-angiotensin II has several scientific applications:

  1. Pharmacological Research: It serves as a model compound for studying receptor interactions and developing antihypertensive drugs.
  2. Clinical Studies: The peptide is utilized in research related to cardiovascular diseases, hypertension, and renal function.
  3. Drug Development: Insights gained from studies involving pap-angiotensin II inform the design of novel therapeutic agents targeting angiotensin receptors .
Molecular Architecture & Biosynthesis of Pap-Angiotensin II

Enzymatic Pathways in Precursor Processing

The biosynthesis of Ang II follows a tightly regulated cascade initiated by the cleavage of its macromolecular precursor, angiotensinogen (Aogen). Aogen, primarily synthesized in the liver as a ~55-75 kDa glycoprotein belonging to the serpin family (though lacking typical serine protease inhibition), features an N-terminal segment harboring the angiotensin sequences [1] [6] [9]. The classical enzymatic pathway involves two sequential proteolytic cleavages:

  • Renin-Mediated Cleavage: The aspartyl protease renin, released from renal juxtaglomerular cells in response to physiological cues (reduced renal perfusion pressure, sympathetic activation, low distal tubular NaCl delivery), specifically cleaves the Leu¹⁰-Val¹¹ bond within the N-terminus of Aogen. This releases the biologically inactive decapeptide Angiotensin I (Ang I: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) [1] [6] [10].
  • ACE-Mediated Cleavage: Angiotensin-converting enzyme (ACE), a zinc metallopeptidase predominantly expressed as a type I ectoenzyme on endothelial cell surfaces (especially pulmonary endothelium), acts as a dipeptidyl carboxypeptidase. ACE cleaves the C-terminal His-Leu dipeptide from Ang I, generating the active octapeptide Ang II [1] [9]. ACE exists in somatic (sACE, two active domains) and testicular (tACE, single active domain) isoforms, transcribed from a single gene via alternative promoters [9].

Beyond its role in Ang II generation, ACE also inactivates the vasodilatory peptide bradykinin, amplifying its pressor effects. While ACE is highly efficient in converting circulating Ang I, particularly during passage through the pulmonary vasculature, alternative enzymatic pathways contribute significantly, especially in tissues.

Table 1: Key Enzymes in Classical Angiotensin II Precursor Processing

EnzymeClassificationPrimary Action on PrecursorProductKey Features
ReninAspartyl ProteaseCleaves Aogen (Leu¹⁰-Val¹¹ bond)Angiotensin I (Ang I)Rate-limiting step; highly specific; release regulated by renal sensors.
ACE (somatic)Zinc Metallopeptidase (M2)Cleaves Ang I (Phe⁸-His⁹ bond)Angiotensin II (Ang II)Ectoenzyme (endothelial surfaces); also inactivates bradykinin; two active sites.
ACE (testicular)Zinc Metallopeptidase (M2)Cleaves Ang I (Phe⁸-His⁹ bond)Angiotensin II (Ang II)Single active site (identical to C-domain of sACE); critical for male fertility.

Non-Canonical Proteolytic Cleavage Mechanisms

While the renin-ACE axis dominates systemic Ang II production, numerous alternative enzymatic pathways exist, bypassing either renin, ACE, or both, particularly relevant in tissue-specific contexts and pathological conditions. These non-canonical mechanisms ensure Ang II generation even when classical pathways are inhibited (e.g., by ACE inhibitors).

  • Non-Renin Ang I Generation: Enzymes such as tonin (a serine protease), cathepsin G (neutrophil-derived), and tissue kallikrein can directly cleave Aogen to generate Ang I or even Ang II, albeit less efficiently than renin [1] [10]. This pathway gains significance in inflammatory states where neutrophil activation occurs.
  • Non-ACE Ang II Generation: Several enzymes can directly convert Ang I to Ang II, independent of ACE:
  • Chymase: This serine protease, stored in mast cell granules and expressed in various tissues (notably the human heart interstitium), efficiently cleaves the Phe⁸-His⁹ bond of Ang I to produce Ang II [2] [5]. Chymase is resistant to conventional ACE inhibitors and is a major contributor to cardiac Ang II formation in humans, potentially explaining the limited efficacy of ACE inhibitors alone in some cardiac pathologies [2].
  • Chymostatin-sensitive Ang II Generating Enzyme (CAGE): Found in vascular and cardiac tissues.
  • Cathepsins (D, G): Lysosomal and leukocyte proteases capable of Ang I conversion.
  • Direct Precursors Bypassing Ang I: Recent discoveries highlight the importance of upstream precursors that can be processed directly to Ang II, bypassing the Ang I intermediate entirely:
  • Angiotensin-(1-12) [Ang-(1-12)]: Identified in rat and human tissues, this dodecapeptide (Asp¹-Arg²-Val³-Tyr⁴-Ile⁵-His⁶-Pro⁷-Phe⁸-His⁹-Leu¹⁰-Val¹¹-Ile¹² in humans) serves as a renin-independent substrate. Cardiac chymase is a primary convertase of Ang-(1-12) to Ang II in the human heart, while ACE may play a larger role in the systemic circulation. Neprilysin (NEP) has also been implicated in renal Ang-(1-12) metabolism [2].
  • Angiotensin-(1-25) [Ang-(1-25)]: An even longer precursor identified in humans, extending the C-terminus of Ang-(1-12) by 13 amino acids [2].

These alternative pathways provide significant biochemical redundancy, ensuring sustained Ang II production under diverse physiological and pharmacological conditions, particularly within specific tissue microenvironments.

Table 2: Non-Canonical Pathways for Angiotensin II Generation

PathwayKey Enzyme(s)SubstrateProductPhysiological/Pathological Relevance
Non-Renin Ang I GenTonin, Cathepsin G, Tissue KallikreinAngiotensinogenAngiotensin IBackup for renin; increased during inflammation.
Non-ACE Ang II Gen (from Ang I)Chymase, Cathepsins (D, G), CAGEAngiotensin IAngiotensin IITissue-specific Ang II prod (e.g., chymase in heart); ACE-inhibitor resistant.
Direct Ang II Gen (Bypassing Ang I)Chymase (Heart), ACE (Systemic), Neprilysin (Kidney)Angiotensin-(1-12)Angiotensin IIRenin-independent pathway; major source in heart failure/HTN.
Direct Ang II Gen (Bypassing Ang I)Unknown (likely Chymase/ACE homologs)Angiotensin-(1-25)Angiotensin II?Potential significant renin-independent precursor; less characterized.

Tissue-Specific Isoform Generation

The generation and action of Ang II are not uniform throughout the body. Local tissue RAS exist in organs like the heart, kidney, brain, vasculature, and adipose tissue, operating semi-independently from the circulating system [5] [8]. These local systems exhibit distinct expression patterns of precursors, processing enzymes, and receptors, leading to tissue-specific Ang II dynamics and functions.

  • Heart: Cardiac tissue expresses Aogen, renin (or renin taken up from circulation), ACE, and crucially, high levels of chymase stored in mast cells within the interstitium. This makes chymase a dominant pathway for Ang II generation from both Ang I and Ang-(1-12) in the human myocardium [2] [8]. Intracellular Ang II synthesis within cardiomyocytes and fibroblasts has also been documented, potentially involving internalized precursors or intracellular enzymes, contributing to hypertrophy, fibrosis, and arrhythmogenesis [7] [8].
  • Kidney: The renal RAS is critical for sodium reabsorption, glomerular filtration rate regulation, and renin release control. Juxtaglomerular cells produce renin. Proximal tubule cells express Aogen, ACE, and AT1 receptors. Ang II generated locally acts on proximal tubule Na+/H+ exchangers and stimulates aldosterone secretion, impacting sodium balance. The kidney also utilizes pathways involving neprilysin for metabolizing Ang-(1-12) [2] [3]. Ang II receptor subtypes (AT1R vs AT2R) show specific localization: AT1R mRNA is strongest in interlobular arteries, tubulointerstitial fibroblasts surrounding vessels/glomeruli, glomeruli, and tubules, while AT2R mRNA is highly localized in human renal interlobular arteries [3].
  • Brain: Brain regions involved in cardiovascular control, fluid balance, and sympathetic outflow (e.g., hypothalamus, nucleus tractus solitarius, subfornical organ) possess local RAS components. Ang II is generated locally and acts as a neurotransmitter/neuromodulator, influencing sympathetic tone, vasopressin release, and thirst. Non-ACE pathways, including cathepsins and chymase-like enzymes, may be significant [7].
  • Vasculature: Endothelial cells express ACE, converting circulating Ang I. Vascular smooth muscle cells (VSMCs) express AT1 receptors. Local Ang II production contributes to vasoconstriction, vascular inflammation, oxidative stress, and remodeling. Chymase may contribute to Ang II generation within the vessel wall, particularly in atherosclerotic plaques [5] [8].
  • Adipose Tissue: Adipocytes express RAS components. Adipose-derived Ang II may contribute to local inflammation, insulin resistance, and potentially modulate systemic RAS activity and blood pressure [8].

This compartmentalization allows for highly specific regulation of Ang II effects within different organs, contributing to its pleiotropic actions and explaining why circulating Ang II levels may not always reflect local tissue activity, especially under pharmacological inhibition.

Table 3: Tissue-Specific Angiotensin II Generation and Receptor Expression

TissueDominant PrecursorsKey Processing EnzymesPrimary Receptor ExpressionMajor Local Functions
HeartAng I, Ang-(1-12)Chymase (Major), ACE, Intracellular ProteasesAT1R (Cardiomyocytes, Fibroblasts)Hypertrophy, Fibrosis, Contractility, Arrhythmias
KidneyAogen, Ang I, Ang-(1-12)ACE, Renin, Neprilysin (Ang-(1-12))AT1R (Vessels, Tubules, Glomeruli, Fibroblasts); AT2R (Interlobular Arteries)Na+ Reabsorption, GFR, Renin Release, Fibrosis
Brain (CV Centers)Aogen, Ang IACE, Cathepsins, Chymase-like enzymesAT1R (Neurons - Circumventricular Organs, NTS, RVLM)Sympathetic Activation, Thirst, Vasopressin Release, Blood Pressure Control
VasculatureAng I (circulating/local)ACE (Endothelial), Chymase (VSMC/Adventitia)AT1R (Vascular Smooth Muscle Cells)Vasoconstriction, Inflammation, Oxidative Stress, Remodeling
AdiposeAogenACE, Renin, ?AT1R (Adipocytes, Stromal Cells)Inflammation, Insulin Resistance, Lipogenesis

Evolutionary Conservation Across Species

The core components of the RAS, including the pathways for Ang II generation, exhibit remarkable evolutionary conservation, underscoring its fundamental physiological importance. Key elements began appearing in primitive chordates and tunicates, with all major components (Aogen, renin, ACE, Ang II, AT receptors) present at the divergence of bony fish, approximately 400 million years ago, except for the Mas receptor (for Ang-(1-7)) which emerged later [4] [9].

  • Agnathans (Jawless Fish - e.g., Lamprey): Possess a primitive RAS with components showing functional similarity to mammalian systems. Angiotensin-like peptides exert pressor effects, indicating an early role in blood pressure regulation [4] [7].
  • Chondrichthyes (Cartilaginous Fish): Angiotensinogen is definitively present. Evidence for renin and angiotensin-like peptides exists, though the system may function differently than in teleosts or tetrapods [4].
  • Teleostei (Bony Fish): Exhibit a well-developed systemic RAS with renal renin production. Ang II increases blood pressure and influences drinking behavior in euryhaline fish moving between fresh and salt water. ACE homologs are present [4] [9]. Renin expression in zebrafish development originates in inter-renal cells (adrenocortical homologs) before localizing to renal structures [4].
  • Dipnoi (Lungfish): Possess JG-like cells and show renin release in response to hemorrhage, similar to tetrapods [4].
  • Amphibia: Have a renin-angiotensin system with JG cells. Ang II stimulates aldosterone secretion and promotes salt/water reabsorption. ACE inhibitors affect blood pressure [4].
  • Reptilia & Aves: Maintain a functional RAS regulating blood pressure and electrolyte balance. Birds show increased renin activity following hemorrhage and blood pressure/electrolyte responses to Ang II infusion [4].
  • Mammalia: Possess the most complex RAS, including the classical endocrine system, multiple local tissue systems, non-canonical pathways (chymase, etc.), alternative angiotensins (Ang III, IV, (1-7), (1-9)), and multiple receptors (AT1, AT2, Mas, AT4/IRAP). The somatic and testicular ACE isoforms arise from a single gene via tandem duplication of an ancestral single-domain enzyme and alternative promoter usage [4] [9].

The conservation of Ang II generation pathways, particularly the core renin-ACE axis and the presence of Ang II-like pressor peptides even in primitive vertebrates, highlights the ancient role of this system in regulating cardiovascular and fluid homeostasis. The emergence of tissue-specific expression, alternative pathways (like chymase), and additional receptors/modulators (like ACE2/Ang-(1-7)/Mas) in tetrapods, especially mammals, represents evolutionary refinements allowing for more complex and nuanced regulation of this critical hormonal system. The presence of RAS genes in organisms lacking a full system suggests ancestral functions beyond current roles, potentially related to development or basic cellular processes [4].

Table 4: Evolutionary Conservation of Key Angiotensin II System Components

Taxonomic GroupRepresentativesAogenReninACEAng II-like Pressor ActivityKey Evolutionary Notes
AgnathaLamprey+??+Primitive RAS; angiotensin-like peptides cause pressor responses.
ChondrichthyesSharks, Rays+???Angiotensinogen present; RAS function less characterized.
TeleosteiZebrafish, Trout, Fugu++++Functional systemic RAS; renin initially expressed in inter-renal cells during development.
DipnoiLungfish++++JG-like cells; renin release responsive to hemorrhage.
AmphibiaFrogs, Toads++++RAS regulates aldosterone, salt/water balance; ACE inhibitors effective.
ReptiliaLizards, Snakes++++Functional RAS regulating BP/electrolytes.
AvesChickens++++Renin release increases post-hemorrhage; Ang II affects BP/Cl- excretion.
MammaliaRodents, Primates, Humans+++ (sACE/tACE)+Most complex: endocrine + tissue RAS; non-canonical enzymes; multiple angiotensins/receptors.

Properties

CAS Number

90937-05-6

Product Name

Pap-angiotensin II

IUPAC Name

(3S)-3-amino-4-[[1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-3-(4-aminophenyl)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C53H74N12O12

Molecular Weight

1071.2 g/mol

InChI

InChI=1S/C53H74N12O12/c1-5-30(4)44(50(74)61-39(26-32-15-19-34(54)20-16-32)51(75)65-24-10-14-41(65)48(72)62-40(52(76)77)27-31-11-7-6-8-12-31)64-47(71)38(25-33-17-21-35(66)22-18-33)60-49(73)43(29(2)3)63-46(70)37(13-9-23-58-53(56)57)59-45(69)36(55)28-42(67)68/h6-8,11-12,15-22,29-30,36-41,43-44,66H,5,9-10,13-14,23-28,54-55H2,1-4H3,(H,59,69)(H,60,73)(H,61,74)(H,62,72)(H,63,70)(H,64,71)(H,67,68)(H,76,77)(H4,56,57,58)/t30-,36-,37?,38-,39-,40-,41-,43-,44-/m0/s1

InChI Key

WXEDXHQFMNILKZ-YQOSKVEBSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)N)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N

Synonyms

6-(4-amino-Phe)-angiotensin II
angiotensin II, 4-amino-Phe(6)-
angiotensin II, 4-aminophenylalanine(6)-
p-aminophenylalanine(6)-angiotensin II
PAP-angiotensin II

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)N)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.